

Comparative Analysis of the Biological Activities of 3,4,5-Trimethylbenzoic Acid Derivatives

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Compound of Interest

Compound Name: 3,4,5-Trimethylbenzoic acid

Cat. No.: B091002

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various derivatives of **3,4,5-trimethylbenzoic acid**, a scaffold of significant interest in medicinal chemistry. We present a synthesis of experimental data on their anticancer, anti-inflammatory, and antimicrobial properties, offering a valuable resource for researchers and professionals in drug discovery and development. This document summarizes quantitative data in structured tables, details key experimental protocols, and visualizes relevant biological pathways to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential of these compounds.

Anticancer Activity: Dual EGFR/HDAC Inhibition

Derivatives of **3,4,5-trimethylbenzoic acid**, particularly those incorporating a 3,4,5-trimethoxyphenyl moiety, have shown promising anticancer activity as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase (HDAC).[1] These hybrids have demonstrated potent cytotoxicity against a panel of human cancer cell lines.

Comparative Anticancer Activity (IC50 in μM)

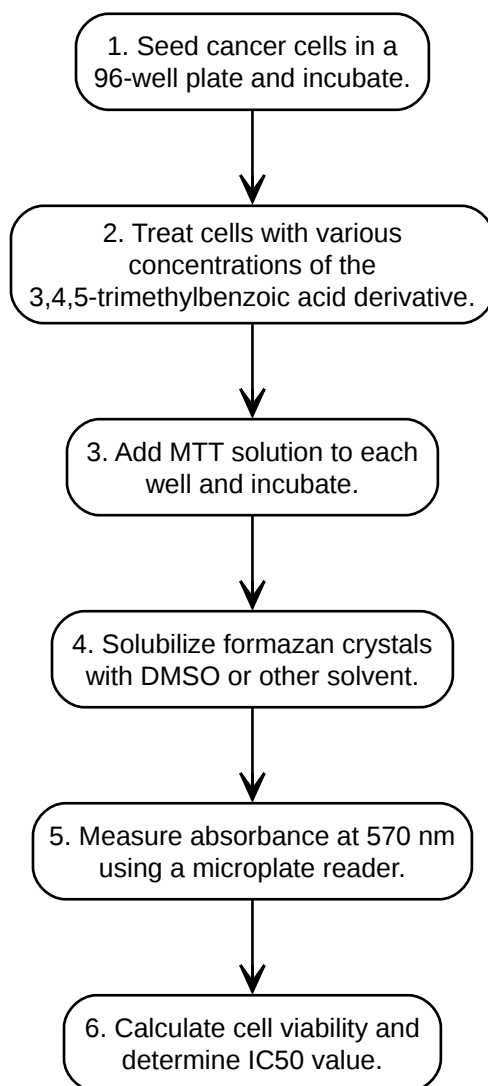
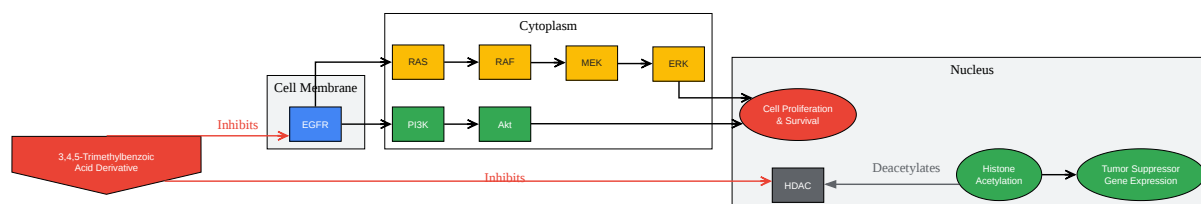
Derivative Class	Linker Length	Cancer Cell Line	IC50 (μM)	Reference Drug IC50 (μM)
Hydroxamic Acid (Hybrid 4a)	4 carbons	MCF-7 (Breast)	1.971	Gefitinib: 3.366, Vorinostat: 3.63
		HepG2 (Liver)	3.619	
		HCT116 (Colon)	3.213	
		A549 (Lung)	2.067	
Hydroxamic Acid (Hybrid 4b)	5 carbons	MCF-7 (Breast)	0.536	Gefitinib: 3.366, Vorinostat: 3.63
		HepG2 (Liver)	0.982	
		HCT116 (Colon)	0.874	
		A549 (Lung)	1.011	
Hydroxamic Acid (Hybrid 4c)	6 carbons	MCF-7 (Breast)	1.183	Gefitinib: 3.366, Vorinostat: 3.63
		HepG2 (Liver)	2.536	
		HCT116 (Colon)	1.587	
		A549 (Lung)	1.934	

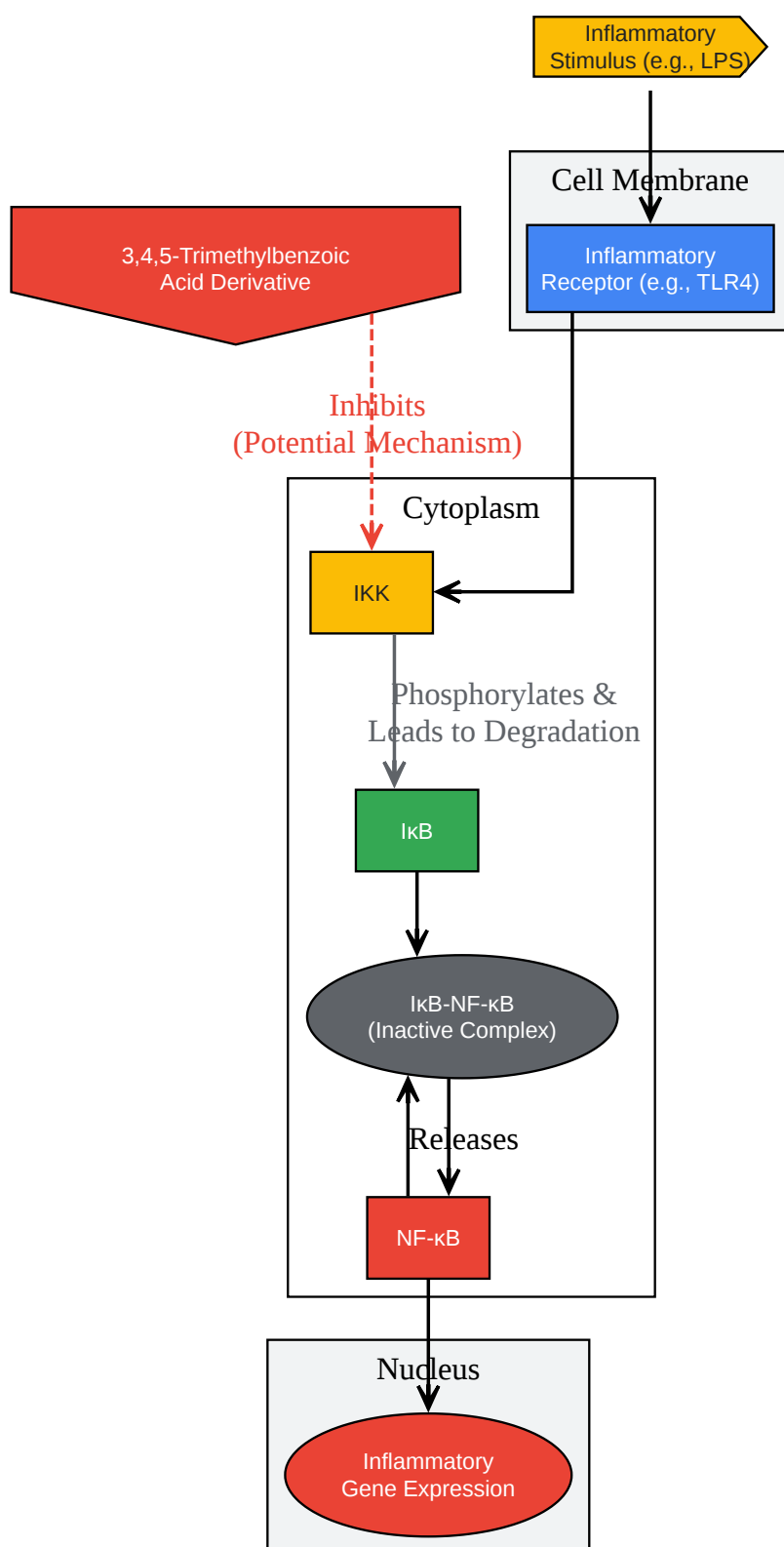
Data sourced from a study on 3,4,5-trimethoxyphenyl-based derivatives as dual EGFR/HDAC hybrid inhibitors.[\[1\]](#)

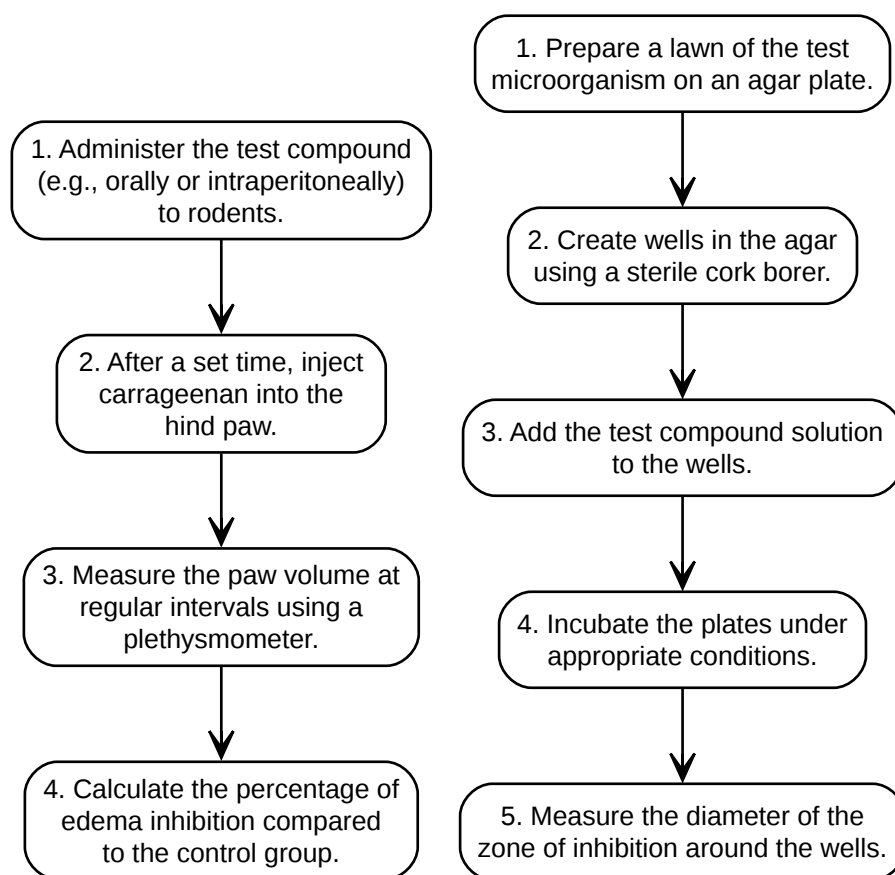
The data indicates that the length of the aliphatic linker in these hydroxamic acid derivatives plays a crucial role in their anticancer potency, with a five-carbon linker (Hybrid 4b) exhibiting the most significant activity across all tested cell lines, often surpassing the efficacy of the reference drugs Gefitinib (an EGFR inhibitor) and Vorinostat (an HDAC inhibitor).

Signaling Pathways in Anticancer Activity

The dual inhibition of EGFR and HDAC represents a promising strategy in cancer therapy. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/Akt pathways, promoting cell proliferation and survival. HDACs are enzymes that play a key role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes.







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References

- 1. researchgate.net [researchgate.net]
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